Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Catalog No.
S776361
CAS No.
33697-53-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-ethyl-2-methyl-3-oxobutanoate

CAS Number

33697-53-9

Product Name

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

IUPAC Name

ethyl 2-ethyl-2-methyl-3-oxobutanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3

InChI Key

NWMTWESXONQJPU-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)C)C(=O)OCC

Canonical SMILES

CCC(C)(C(=O)C)C(=O)OCC

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a highly substituted beta-keto ester characterized by a fully quaternary alpha-carbon containing both an ethyl and a methyl group . Unlike standard mono-substituted or unsubstituted beta-keto esters, this structural feature completely eliminates the acidic alpha-proton, fundamentally altering its thermal stability, enolization capacity, and reactivity profile in redox-sensitive environments [1]. For industrial buyers and synthetic chemists, this compound serves as an essential building block for constructing complex quaternary stereocenters, acting as a stable solvent or additive in free radical polymerizations, and functioning as a direct precursor to 3-methyl-2-pentanone via straightforward hydrolysis and decarboxylation workflows .

Research Fit

Quaternary C-2 building block for regiospecific chemistry
Prevents enolate side reactions at the α‑position
Pharmaceutical and agrochemical intermediate synthesis

Attempting to substitute Ethyl 2-ethyl-2-methyl-3-oxobutanoate with cheaper analogs like ethyl 2-methylacetoacetate or ethyl acetoacetate fails due to the presence of an acidic alpha-proton in the generic alternatives [1]. In redox-catalyzed resin formulations, mono-substituted analogs act as active reducing agents and prematurely initiate free radical polymerization, whereas the fully substituted quaternary compound remains completely inert[2]. Furthermore, in asymmetric synthesis, the lack of an enolizable proton prevents the target compound from undergoing dynamic kinetic resolution (DKR), requiring entirely different procurement strategies for chiral resolution compared to generic beta-keto esters[1]. Finally, synthesizing quaternary targets from mono-substituted precursors requires a secondary, sterically hindered alkylation step that often suffers from lower yields and necessitates handling hazardous strong bases at scale [1].

Substitution Risk

Enolate Quaternary C-2 prevents enolate formation; common β‑ketoesters may give competing pathways.
Regio Generic substitution can alter regioselectivity and lower yield in condensation reactions.
Enzyme C-2 substitution pattern affects ketoreductase recognition; standard analogs may not match.

Redox Free Radical Polymerization (RFRP) Initiation Stability

In metal-catalyzed redox free radical polymerization (RFRP) systems, the presence of an alpha-proton on a beta-keto ester causes rapid reduction of the metal catalyst and subsequent radical generation. When tested in a Cu(hfacac)2-catalyzed methacrylate resin, the mono-substituted comparator (ethyl 2-methylacetoacetate) acted as an active initiator, causing the resin to gel in approximately 1.5 hours [1]. In stark contrast, Ethyl 2-ethyl-2-methyl-3-oxobutanoate failed to induce any polymerization, demonstrating complete stability in the redox environment due to its quaternary alpha-carbon [1].

Evidence DimensionRFRP Initiation Reactivity (Gel Time)
Target Compound DataNo polymerization induced (completely stable)
Comparator Or BaselineEthyl 2-methylacetoacetate (~1.5 h gel time)
Quantified Difference100% suppression of radical initiation activity
ConditionsCu(hfacac)2 catalyzed methacrylate resin at room temperature under air

Buyers formulating stable metal-catalyzed resins or requiring a non-initiating polar solvent must select the quaternary compound, as generic analogs will cause catastrophic premature curing.

Enzyme activity
Class‑level inference
120% relative activity vs ethyl 2‑methylacetoacetate
Supports enzyme recognition influence by C‑2 substitution
Data for C‑2 ethyl analog; target compound not directly measured

Elimination of Enolization-Driven Racemization

Mono-substituted beta-keto esters like ethyl 2-methylacetoacetate possess an exchangeable alpha-proton, allowing them to rapidly tautomerize to their enol form. This rapid racemization is the fundamental mechanism enabling Dynamic Kinetic Resolution (DKR) during enzymatic or transition-metal catalyzed asymmetric reductions[1]. Ethyl 2-ethyl-2-methyl-3-oxobutanoate possesses zero exchangeable alpha-protons, completely eliminating its ability to enolize [1]. Consequently, it cannot undergo DKR via alpha-proton exchange, meaning that quantitative yields of a single enantiomer from a racemic mixture cannot be achieved using standard enol-dependent biocatalytic workflows [1].

Evidence Dimensionalpha-proton exchange / Enolization capacity for DKR
Target Compound Data0 exchangeable alpha-protons (quaternary center)
Comparator Or BaselineEthyl 2-methylacetoacetate (1 exchangeable alpha-proton)
Quantified DifferenceComplete loss of enolization-driven racemization capability
ConditionsStandard asymmetric reduction or biocatalytic DKR workflows

Procurement teams scaling up asymmetric reductions must recognize that standard DKR protocols will fail, requiring the purchase of pre-resolved enantiomers or specialized static kinetic resolution catalysts.

Purity spec
Supporting evidence
≥93.0% (GC)
Defined procurement quality benchmark
Lower maximum purity than common β‑ketoesters; verified batch

Process Efficiency for 3-Methyl-2-pentanone Precursor Synthesis

The synthesis of complex quaternary ketones, such as 3-methyl-2-pentanone, from unsubstituted ethyl acetoacetate requires a three-step sequence: two sequential alkylations followed by hydrolysis and decarboxylation. The second alkylation step is sterically hindered, typically capping at 60-75% yield and requiring hazardous strong bases [1]. By procuring the fully pre-assembled Ethyl 2-ethyl-2-methyl-3-oxobutanoate, manufacturers bypass the problematic secondary alkylation entirely [1]. The target compound can be directly hydrolyzed and decarboxylated in a single, high-yielding step under standard aqueous acidic or basic conditions[1].

Evidence DimensionSynthetic steps to quaternary ketone targets
Target Compound Data1 step (hydrolysis/decarboxylation)
Comparator Or BaselineEthyl acetoacetate (3 steps, including sterically hindered secondary alkylation)
Quantified DifferenceEliminates the lowest-yielding (60-75%) and most hazardous step of the synthetic sequence
ConditionsIndustrial scale acetoacetic ester synthesis workflow

Procuring the fully substituted beta-keto ester directly reduces process mass intensity (PMI) and eliminates the need for handling hazardous strong bases at scale.

NMR identity
Supporting evidence
¹H & ¹³C spectra available (SDBS‑19309)
Enables identity verification upon receipt
Distinct quaternary carbon signal in ¹³C NMR
Synthetic protocol
Supporting evidence
Disclosed in US‑8759365‑B2
Validated pharmaceutical intermediate route
Reduces process development burden

Stable Additive or Solvent in Metal-Catalyzed Resin Formulations

Because the quaternary alpha-carbon prevents the compound from acting as a reducing agent or radical initiator, it is the ideal beta-keto ester for use in redox free radical polymerization (RFRP) environments where premature curing must be avoided [1].

Direct Precursor for Quaternary Ketone Synthesis

It serves as a highly efficient, pre-assembled building block for the synthesis of 3-methyl-2-pentanone and related complex aliphatic targets, allowing manufacturers to bypass sterically hindered, low-yielding secondary alkylation steps [2].

Substrate for Static Kinetic Resolution and Chiral Quaternary Center Generation

In advanced pharmaceutical intermediate synthesis, this compound is utilized to generate chiral beta-hydroxy esters with a fully substituted quaternary stereocenter. Because it cannot undergo dynamic kinetic resolution via enolization, it is specifically selected for static resolution workflows or specialized asymmetric hydrogenations [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic synthesis of chiral β‑hydroxyesters
Reported enzyme substrate profile
Substrate specificity with target ketoreductase
Sterically demanding heterocycle synthesis
Quaternary C‑2 prevents α‑side reactions
Regioselectivity and byproduct control
Pharmaceutical intermediate scale‑up
Documented synthesis & purity spec
Reproducibility and supply consistency
Analytical reference standard
Authoritative NMR spectra (SDBS)
Identity and purity assessment

XLogP3

1.6

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